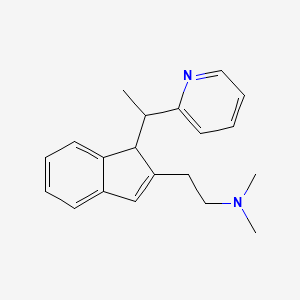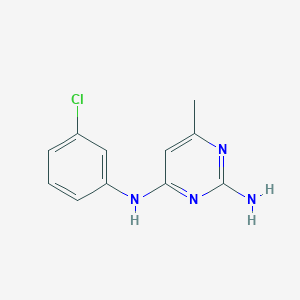
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine is a complex organic compound that features a unique structure combining an indene moiety with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine typically involves multi-step organic reactions. One common approach is to start with the indene derivative and introduce the pyridine ring through a series of substitution reactions. The final step often involves the dimethylation of the amine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable for drug discovery .
Medicine
The compound’s potential therapeutic properties are being investigated, particularly in the context of neurological disorders. Its interaction with neurotransmitter receptors could lead to the development of new medications .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials .
Wirkmechanismus
The mechanism by which N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1-pyridin-2-yl-methanamine
- N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
Uniqueness
Compared to similar compounds, N,N-Dimethyl-2-(1-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine stands out due to its indene moiety, which imparts unique electronic and steric properties.
Eigenschaften
Molekularformel |
C20H24N2 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[1-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,14-15,20H,11,13H2,1-3H3 |
InChI-Schlüssel |
PACZXIVBTPOCFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1C2=CC=CC=C2C=C1CCN(C)C)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)








